5-Bromo-2-butoxypyridin-3-amine
Description
5-Bromo-2-butoxypyridin-3-amine is an organic compound with the molecular formula C9H13BrN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-2-butoxypyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-2-3-4-13-9-8(11)5-7(10)6-12-9/h5-6H,2-4,11H2,1H3 |
InChI Key |
JZAGHUAXSBNERV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-butoxypyridin-3-amine typically involves the bromination of 2-butoxypyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids . This reaction is carried out under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be achieved through scalable processes involving bromination and subsequent amination reactions. The use of readily available starting materials and efficient catalytic systems ensures high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-butoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Arylboronic Acids: Reactants in coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Bromo-2-butoxypyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the construction of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-butoxypyridin-3-amine involves its participation in various chemical reactions, primarily through the formation of carbon-carbon and carbon-nitrogen bonds. The molecular targets and pathways depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridin-3-amine: Similar in structure but with a methoxy group instead of a butoxy group.
5-Bromo-2-methylpyridin-3-amine: Contains a methyl group instead of a butoxy group.
Uniqueness
5-Bromo-2-butoxypyridin-3-amine is unique due to its butoxy substituent, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Biological Activity
5-Bromo-2-butoxypyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom at the fifth position and a butoxy group at the second position of the pyridine ring, with an amino group at the third position. The unique structural characteristics of this compound may contribute to its interactions with various biological targets, making it a candidate for further pharmacological investigations.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 215.1 g/mol. The presence of both bromine and butoxy groups suggests that the compound may exhibit diverse chemical properties, influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.1 g/mol |
| Structural Features | Bromine, Butoxy |
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial properties . The mechanism is likely related to its ability to disrupt bacterial cell membranes or inhibit specific enzymes critical for bacterial survival. Further research is needed to quantify its efficacy against various pathogens.
Anticancer Potential
Research has also suggested that this compound may possess anticancer properties . It is hypothesized that this compound could interact with key signaling pathways involved in cell proliferation and apoptosis. For instance, studies on related compounds have shown that modifications in the pyridine structure can enhance their ability to inhibit cancer cell growth by targeting the PI3K/mTOR signaling pathway, which plays a crucial role in tumorigenesis .
The biological activity of this compound is thought to stem from its interactions with specific biological targets, including enzymes and receptors. The butoxy group may enhance binding affinity due to steric effects and electronic properties, potentially leading to improved therapeutic outcomes.
Case Studies
- Study on Antimicrobial Activity : A comparative analysis was conducted on various pyridine derivatives, revealing that those with halogen substitutions exhibited enhanced antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of substituent effects on biological activity.
- Cancer Cell Line Evaluation : In vitro assays using cancer cell lines demonstrated that derivatives similar to this compound could induce apoptosis and inhibit cell proliferation through modulation of the PI3K/AKT signaling pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
